
3-Ethoxy-butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-butan-1-ol is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is used in various chemical processes and applications. The compound is characterized by the presence of an ethoxy group attached to the third carbon of a butanol chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethoxy-butan-1-ol can be synthesized through several methods. One common approach involves the reaction of butan-1-ol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the hydroxyl group on the butanol chain.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of ethyl butyrate. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form 3-ethoxy-butanoic acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst to produce 3-ethoxy-butane.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride, converting the hydroxyl group to a halide.
Major Products Formed:
- Oxidation: 3-Ethoxy-butanoic acid
- Reduction: 3-Ethoxy-butane
- Substitution: 3-Ethoxy-butyl chloride
Applications De Recherche Scientifique
3-Ethoxy-butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be utilized in the preparation of various biochemical reagents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is employed in the production of coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism by which 3-Ethoxy-butan-1-ol exerts its effects involves its interaction with various molecular targets. The ethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and solubility. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biochemical outcomes.
Comparaison Avec Des Composés Similaires
- Butan-1-ol
- 3-Methyl-butan-1-ol
- 2-Ethoxy-ethanol
Comparison: Compared to butan-1-ol, 3-Ethoxy-butan-1-ol has an additional ethoxy group, which enhances its solubility in organic solvents and alters its reactivity. 3-Methyl-butan-1-ol, on the other hand, has a methyl group instead of an ethoxy group, resulting in different physical and chemical properties. 2-Ethoxy-ethanol is similar in having an ethoxy group, but its shorter carbon chain affects its boiling point and solubility.
This compound stands out due to its unique combination of an ethoxy group and a butanol backbone, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
82655-81-0 |
|---|---|
Formule moléculaire |
C6H14O2 |
Poids moléculaire |
118.17 g/mol |
Nom IUPAC |
3-ethoxybutan-1-ol |
InChI |
InChI=1S/C6H14O2/c1-3-8-6(2)4-5-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
UTVOVDXBOIGHTP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



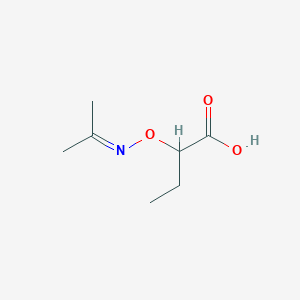
![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)
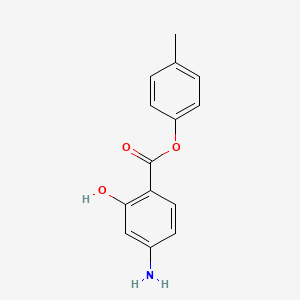
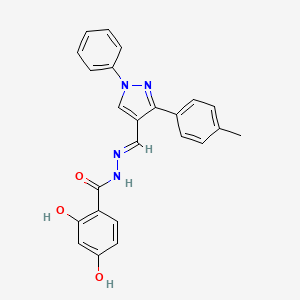
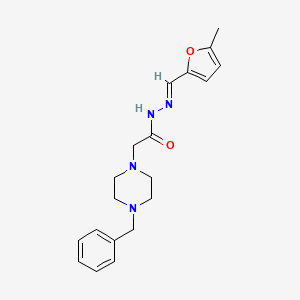
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961935.png)
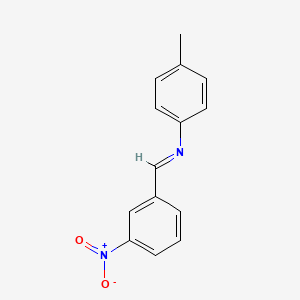

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)

![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(3-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11961959.png)

